Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1004294-79-4
Cat. No.: VC2665502
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004294-79-4 |
|---|---|
| Molecular Formula | C14H19BO5 |
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8,16H,1-5H3 |
| Standard InChI Key | CXTSTJMTRHANCB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(=O)OC |
Introduction
Physical and Chemical Properties
The compound is typically available as a solid substance with specific storage requirements to maintain its integrity and reactivity. According to available data, it should be stored at temperatures between 2-8 degrees Celsius to prevent degradation and maintain optimal reactivity for synthetic applications . Like many boronic acid derivatives, it may be sensitive to moisture and prolonged exposure to light, which can lead to decomposition or reduced effectiveness in chemical reactions. The structural configuration of Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be represented by the SMILES notation COC(=O)C1=CC(=CC(O)=C1)B1OC(C)(C)C(C)(C)O1, which provides a linear textual representation of its molecular structure .
The key physical and chemical properties of Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are summarized in the following table:
The chemical reactivity of Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is largely determined by its functional groups. The boronic ester group is particularly important for cross-coupling reactions, where it can undergo transmetalation with various metal catalysts. The hydroxyl group provides a site for potential modification through esterification, etherification, or other transformations, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the corresponding alcohol under appropriate conditions.
Applications in Organic Synthesis
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has emerged as a valuable building block in organic synthesis, with its most significant application being in cross-coupling reactions. The Suzuki-Miyaura coupling reaction, in particular, represents one of the most important applications of this compound, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids/esters and aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction has revolutionized the synthesis of complex molecules by providing a reliable method for connecting molecular fragments under relatively mild conditions. In these reactions, Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as the organoboron partner, contributing its aromatic ring structure to the newly formed biaryl product while also introducing hydroxyl and methyl ester functionalities that can be further modified.
Biological Applications
Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has found significant applications in the field of medicinal chemistry and drug discovery, particularly as a valuable intermediate in the synthesis of biologically active compounds. The compound's utility in this context stems from its ability to participate in selective carbon-carbon bond-forming reactions, which allow for the construction of complex molecular architectures that may possess interesting pharmacological properties. According to the available research, this compound has been employed in the study of enzyme inhibitors and other biological targets, highlighting its importance in the development of potential therapeutic agents. The presence of a boronic acid moiety, protected as a pinacol ester, makes it particularly useful for the synthesis of compounds that require precise structural modifications to achieve specific biological activities.
Patent literature reveals that Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been utilized as an intermediate in the synthesis of 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)-biphenyl derivatives, which have been investigated as phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors represent an important class of therapeutic agents with potential applications in the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various inflammatory skin disorders. This application demonstrates the compound's value in pharmaceutical research, where it serves as a building block for the creation of molecules with specific three-dimensional structures required for interaction with biological targets.
The versatility of Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in medicinal chemistry extends beyond its role in the synthesis of PDE4 inhibitors. Its structural features, including the hydroxyl group and methyl ester functionality, provide additional handles for structural elaboration and modification, enabling the creation of diverse compound libraries for biological screening. The hydroxyl group, for instance, can be derivatized to introduce additional functional groups or to modulate the physicochemical properties of the resulting compounds, which can be crucial for optimizing drug-like characteristics such as solubility, permeability, and metabolic stability. Similarly, the methyl ester can be transformed into various carboxylic acid derivatives, including amides, which are prevalent functional groups in many pharmaceutically active compounds.
The potential applications of compounds synthesized using Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate extend to various therapeutic areas, reflecting the broad utility of this building block in medicinal chemistry. While specific biological activities of these derivatives would depend on their exact structures and the biological targets they are designed to interact with, the compound's presence in pharmaceutical research literature underscores its significance in drug discovery efforts. As research in this field continues to evolve, it is likely that new applications for this versatile synthetic intermediate will emerge, further expanding its impact on medicinal chemistry and drug development .
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